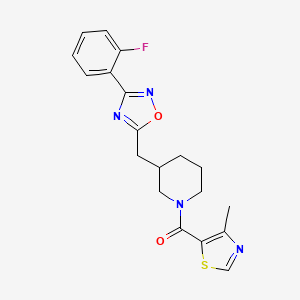![molecular formula C25H26ClF3N4O3S B2393302 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(quinoline-8-sulfonyl)-1,4'-bipiperidine CAS No. 2097934-52-4](/img/structure/B2393302.png)
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(quinoline-8-sulfonyl)-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(quinoline-8-sulfonyl)-1,4'-bipiperidine is a complex organic molecule with multifaceted applications in the fields of chemistry, biology, medicine, and industry. Its intricate structure endows it with unique chemical and physical properties, making it a subject of significant interest for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: The synthesis of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(quinoline-8-sulfonyl)-1,4'-bipiperidine generally involves several key steps:
Formation of the pyridine ring:
Attachment of the quinoline sulfonyl group: : This step often requires sulfonation reactions under acidic conditions.
Formation of the bipiperidine framework: : This step may involve cyclization reactions, often under controlled temperatures and pressures to ensure the correct formation of the piperidine rings.
Industrial production methods: Industrial production of this compound often utilizes high-throughput continuous flow reactors to maintain the specific reaction conditions required. Optimization of these processes is critical to ensure the purity and yield of the compound, often involving real-time monitoring of reaction parameters.
Types of reactions
Oxidation: : This compound can undergo oxidation reactions, potentially forming sulfone derivatives.
Reduction: : Reduction reactions may target the sulfonyl or pyridine groups, leading to the formation of various intermediates.
Common reagents and conditions
Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing agents: : Sodium borohydride or lithium aluminum hydride are often used.
Solvents: : Reactions often take place in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to ensure solubility and reactivity.
Major products formed
Sulfone derivatives: from oxidation.
Dechlorinated or reduced compounds: from reduction.
Various substituted pyridines: from substitution reactions.
Wissenschaftliche Forschungsanwendungen
This compound has extensive applications across various fields:
Chemistry: : Used as a ligand in coordination chemistry and as a precursor for more complex syntheses.
Biology: : Investigated for its interactions with biological macromolecules, possibly influencing enzyme activity or protein function.
Medicine: : Potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: : Utilized in the synthesis of materials with specific properties, such as polymers and specialty coatings.
Wirkmechanismus
The exact mechanism of action of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(quinoline-8-sulfonyl)-1,4'-bipiperidine can vary based on its application:
Molecular targets: : It may interact with specific receptors or enzymes, altering their function.
Pathways involved: : It can modulate signaling pathways, potentially leading to changes in cellular processes such as proliferation, differentiation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Comparing this compound with similar structures reveals its unique properties:
Unique aspects: : The combination of the pyridine, quinoline, and bipiperidine groups, along with the specific substitutions, grants it distinct reactivity and biological activity.
Similar compounds: : Other compounds in this class might include 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-4-(quinoline-8-sulfonyl)piperidine and analogs with variations in the substituent groups.
Eigenschaften
IUPAC Name |
8-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]sulfonylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClF3N4O3S/c26-21-15-18(25(27,28)29)16-31-24(21)36-20-8-11-32(12-9-20)19-6-13-33(14-7-19)37(34,35)22-5-1-3-17-4-2-10-30-23(17)22/h1-5,10,15-16,19-20H,6-9,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDZFGKTXZTLGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClF3N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
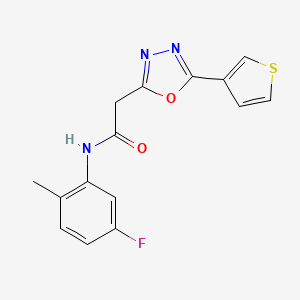
![2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride](/img/structure/B2393221.png)
![{2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinyl}methanol](/img/structure/B2393222.png)
![N-[(1-hydroxycyclopentyl)methyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2393224.png)
![4-oxo-4-phenyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2393225.png)
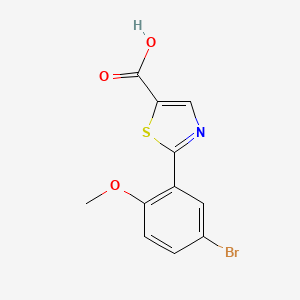
![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(2-phenylethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2393227.png)
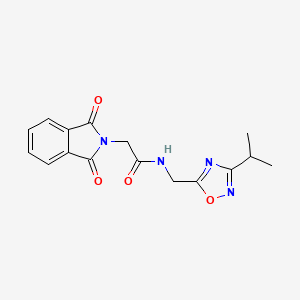
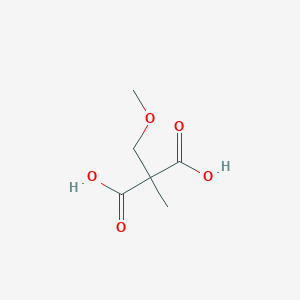
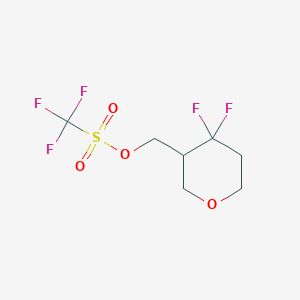

![2-[[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2393240.png)
![8-(4-Fluorophenyl)-1,3-dimethyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2393241.png)
